4-Desmethyl istradefylline is a synthetic compound derived from istradefylline, a drug clinically used as an adjunct therapy for Parkinson's disease. [ [] ] While istradefylline has been extensively studied, its 4-desmethyl derivative remains less explored in scientific research. It is classified as a xanthine derivative and is structurally similar to caffeine. Unlike istradefylline, 4-desmethyl istradefylline has not been approved for any therapeutic use and is primarily a subject of preclinical research.
4-Desmethyl Istradefylline is a chemical compound that serves as a significant metabolite of Istradefylline, which is primarily known for its role as an adenosine A2A receptor antagonist. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential applications in treating neurodegenerative diseases, particularly Parkinson's disease. The compound's structure and properties make it a valuable subject for scientific research, especially concerning the modulation of adenosine receptors.
4-Desmethyl Istradefylline is classified under the category of adenosine receptor antagonists. It is derived from Istradefylline, which is used clinically to manage motor symptoms in Parkinson's disease. The compound can be synthesized through various chemical methods, including selective demethylation processes. Its molecular formula is C₁₆H₁₈N₄O₂, and its CAS number is 160434-48-0.
The synthesis of 4-Desmethyl Istradefylline typically involves several key steps, starting from Istradefylline. The primary method employed for its synthesis includes:
The synthesis process can be complex, requiring careful control of reaction conditions to ensure high yield and purity.
4-Desmethyl Istradefylline features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structural analysis reveals that the presence of specific functional groups allows for selective binding to the adenosine A2A receptor, which is essential for its pharmacological effects.
4-Desmethyl Istradefylline participates in several chemical reactions that are important for its functionality:
These reactions are critical for modifying the compound's structure and enhancing its therapeutic properties.
4-Desmethyl Istradefylline acts primarily as a selective antagonist at the adenosine A2A receptor. This mechanism involves:
Research indicates that 4-Desmethyl Istradefylline may enhance dopaminergic signaling by blocking adenosine's inhibitory effects on dopamine release.
The physical and chemical properties of 4-Desmethyl Istradefylline are essential for understanding its behavior in biological systems:
4-Desmethyl Istradefylline has several applications across different scientific fields:
The systematic IUPAC name for 4-Desmethyl Istradefylline is (E)-1,3-diethyl-8-(4-hydroxy-3-methoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione [3] [6]. This nomenclature precisely defines its core purine dione structure, ethyl substituents at N-1 and N-3, a methyl group at N-7, and an extended styryl moiety at the C-8 position. The stereochemical descriptor (E) confirms the trans configuration of the double bond within the styryl linker, a critical feature for optimal receptor interaction. This configuration is conserved from the parent compound Istradefylline and is essential for maintaining affinity at the adenosine A2A receptor [3] [7].
4-Desmethyl Istradefylline is a primary metabolite of Istradefylline (KW-6002), differing solely in the demethylation of one methoxy group on the styryl aromatic ring (Table 1). While Istradefylline contains two methoxy groups (–OCH₃) at the 3- and 4-positions of its phenyl ring, 4-Desmethyl Istradefylline features a hydroxy group (–OH) at C4 and a methoxy group at C3 [1] [3] [6]. This modification reduces the compound’s overall lipophilicity and introduces a potential hydrogen-bonding site, which may influence receptor-binding kinetics and metabolic stability. Despite this alteration, the metabolite retains significant A2A receptor affinity, as evidenced by its Ki value (discussed in Section 1.2.1) [1].
Table 1: Structural Comparison with Istradefylline
Structural Feature | Istradefylline (Parent) | 4-Desmethyl Istradefylline (Metabolite) |
---|---|---|
Aromatic Ring Substitution | 3,4-Dimethoxyphenyl | 4-Hydroxy-3-methoxyphenyl |
Molecular Formula | C₂₀H₂₄N₄O₄ | C₁₉H₂₂N₄O₄ |
Molecular Weight (g/mol) | 384.44 | 370.40 |
CAS Number | 155270-99-8 | 160434-48-0 |
The molecular formula of 4-Desmethyl Istradefylline is C₁₉H₂₂N₄O₄, as confirmed by multiple analytical sources [1] [3] [6]. Its calculated molecular weight is 370.40 g/mol. This formula reflects the loss of a methyl group (–CH₃) compared to the parent Istradefylline (C₂₀H₂₄N₄O₄; MW 384.44 g/mol), consistent with the O-demethylation metabolic pathway. The reduced molecular weight correlates with slightly altered physicochemical properties, including solubility and partition coefficient [3] [6].
The molecule features several pharmacologically significant functional groups (Figure 1):
Electronic properties include a predicted pKa of 9.88 ± 0.31 for the phenolic hydroxyl group, indicating it is partially ionized at physiological pH [3] [6]. The conjugated system (purine–vinyl–phenyl) creates an extended π-electron network, contributing to UV detectability (λmax ~270–320 nm) and potential fluorescence properties. Calculated logP values range from 1.30–1.65 (varying by method), suggesting moderate lipophilicity suitable for blood-brain barrier penetration [1] [6].
Figure 1: Key Functional Groups
Purine Dione Core ──── Ethyl (N1) ──── Ethyl (N3) │ Methyl (N7) │ Styryl Linker [(E)-CH=CH] │ Aromatic Ring [3-OCH₃, 4-OH]
4-Desmethyl Istradefylline (also termed M1 metabolite or Istradefylline Impurity 14) is a pharmacologically active metabolite of the anti-Parkinsonian drug Istradefylline [3] [6]. It retains potent adenosine A2A receptor (A2AR) antagonism, with a reported Ki of 2.2 nM in recombinant human receptor assays [1]. This affinity is comparable to the parent drug (Ki = 2.2 nM for Istradefylline), confirming that demethylation does not abolish activity [1] [7]. The metabolite contributes to the overall efficacy of Istradefylline therapy, particularly in managing motor fluctuations ("OFF" episodes) in Parkinson’s disease patients receiving levodopa/carbidopa [4] [7]. Mechanistically, it modulates striatal neurotransmission by blocking adenosine A2A receptors within adenosine-dopamine receptor heteromers, thereby enhancing dopaminergic signaling without requiring direct dopamine receptor agonism [4] [7].
Table 2: Receptor Binding Profile
Parameter | Value | Experimental Context |
---|---|---|
A2A Receptor Ki | 2.2 nM | Recombinant human adenosine A2A receptor in CHO cells |
Functional IC₅₀ (cAMP) | >10,000 nM | Inhibition of NECA-induced cAMP production in CHO cells [1] |
As a significant metabolite and potential impurity, 4-Desmethyl Istradefylline is rigorously monitored during drug manufacturing and pharmacokinetic studies. It is identified in analytical systems using:
Table 3: Synonyms and Regulatory Identifiers
Synonym/Identifier | Source |
---|---|
Istradefylline Impurity 14 | FDA/ICH Guidelines |
Istradefylline M1 metabolite | Pharmacokinetic Literature |
4-O-Desmethyl Istradefylline | Chemical Suppliers |
(E)-1,3-diethyl-8-(4-hydroxy-3-methoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione | IUPAC |
CAS 160434-48-0 | Chemical Abstracts Service |
MDL Number MFCD30718080 | Elsevier MDL Database |
Predicted and experimentally derived physicochemical parameters include:
4-Desmethyl Istradefylline is generated via two primary routes:
Compound Names Listing
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0